molecular formula C6H10N2 B6612455 4-ethyl-1-methyl-1H-imidazole CAS No. 196303-99-8

4-ethyl-1-methyl-1H-imidazole

Cat. No. B6612455
CAS RN: 196303-99-8
M. Wt: 110.16 g/mol
InChI Key: QEFLNYXPYKZGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-1-methyl-1H-imidazole, also known as EMI, is an important organic compound that has been widely studied in the fields of chemistry and biochemistry. It is a five-membered heterocyclic aromatic compound that is widely used in the synthesis of various compounds and drugs. EMI has several distinctive properties that make it a useful tool in research laboratories.

Mechanism of Action

The mechanism of action of 4-ethyl-1-methyl-1H-imidazole is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, 4-ethyl-1-methyl-1H-imidazole has been shown to inhibit the activity of certain tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ethyl-1-methyl-1H-imidazole have been studied in various organisms. In humans, the compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anti-cancer effects in some cell lines. In addition, 4-ethyl-1-methyl-1H-imidazole has been shown to have antifungal and antiviral properties.

Advantages and Limitations for Lab Experiments

The use of 4-ethyl-1-methyl-1H-imidazole in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. In addition, the compound is non-toxic and has a low vapor pressure. However, there are some limitations to the use of 4-ethyl-1-methyl-1H-imidazole in laboratory experiments. The compound is not very soluble in water, and it is not very soluble in organic solvents. In addition, the compound is not very reactive and may require the use of strong acids in order to react with other compounds.

Future Directions

There are several potential future directions for the use of 4-ethyl-1-methyl-1H-imidazole. One potential direction is the use of the compound as a starting material for the synthesis of various drugs and agrochemicals. In addition, the compound could be used in the development of new polymers and other materials. Finally, the compound could be used in the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-ethyl-1-methyl-1H-imidazole can be achieved through the condensation of ethylformamide and methylformamide. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and is usually performed at a temperature of about 100°C. The resulting product is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

4-ethyl-1-methyl-1H-imidazole has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, pesticides, and agrochemicals. It has also been used as a reactant in organic synthesis. In addition, 4-ethyl-1-methyl-1H-imidazole has been used in the synthesis of various polymers, such as polyimides, polyurethanes, and polyesters.

properties

IUPAC Name

4-ethyl-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-6-4-8(2)5-7-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFLNYXPYKZGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-1-methyl-1H-imidazole

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